3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a unique structure combining an oxazole ring with a dimethylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the dimethylpropanol group . The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance efficiency and reduce production costs. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2-oxazole: Shares the oxazole ring but lacks the dimethylpropanol group.
2,2-Dimethylpropan-1-ol: Lacks the oxazole ring but contains the dimethylpropanol group.
4-(3,5-Dimethyl-1,2-oxazol-4-yl)benzenol: Contains a similar oxazole ring but with a different substituent.
Uniqueness
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-ol is unique due to the combination of the oxazole ring and the dimethylpropanol group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7-9(8(2)13-11-7)5-10(3,4)6-12/h12H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYZHOJMNNRWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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